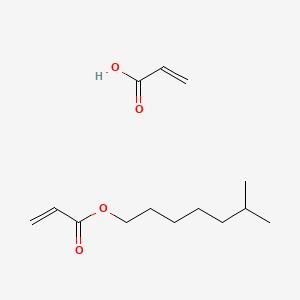
6-Methylheptyl prop-2-enoate;prop-2-enoic acid
Cat. No. B8618113
Key on ui cas rn:
9017-68-9
M. Wt: 256.34 g/mol
InChI Key: YDWRZBOKATXNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05585111
Procedure details


This copolymer was prepared according to the method used to prepare the 90:10 copolymer except that the initial charge contained 19.2 g of isooctyl acrylate and 4.8 g of acrylic acid. The inherent viscosity in ethyl acetate was 0.603 deciliter/gram.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16]>C(OCC)(=O)C>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCCCC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This copolymer was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare the 90:10 copolymer except that the
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
initial charge
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)(=O)OCCCCCC(C)C.C(C=C)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
